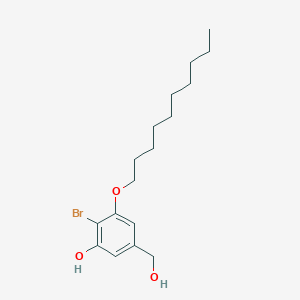
2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol is an organic compound that belongs to the class of bromophenols This compound is characterized by the presence of a bromine atom, a decyloxy group, and a hydroxymethyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol typically involves the bromination of a suitable phenol precursor followed by the introduction of the decyloxy and hydroxymethyl groups. One common method involves the use of bromine or a brominating agent to introduce the bromine atom into the phenol ring. The decyloxy group can be introduced through an etherification reaction using decanol and an appropriate catalyst. The hydroxymethyl group is often introduced via a formylation reaction followed by reduction to the hydroxymethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a debrominated phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives of the phenol.
Reduction: Debrominated phenol.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The decyloxy group may influence the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-methoxyphenol: Similar structure but with a methoxy group instead of a decyloxy group.
2-Bromo-4-(decyloxy)phenol: Similar structure but with the decyloxy group at a different position on the phenol ring.
3-Bromo-5-(hydroxymethyl)phenol: Similar structure but with the bromine atom at a different position.
Uniqueness
2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol is unique due to the specific combination of substituents on the phenol ring. The presence of both a long-chain alkoxy group and a hydroxymethyl group provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
820958-28-9 |
|---|---|
Fórmula molecular |
C17H27BrO3 |
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
2-bromo-3-decoxy-5-(hydroxymethyl)phenol |
InChI |
InChI=1S/C17H27BrO3/c1-2-3-4-5-6-7-8-9-10-21-16-12-14(13-19)11-15(20)17(16)18/h11-12,19-20H,2-10,13H2,1H3 |
Clave InChI |
SDHJNSGKFWBYFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC(=CC(=C1Br)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


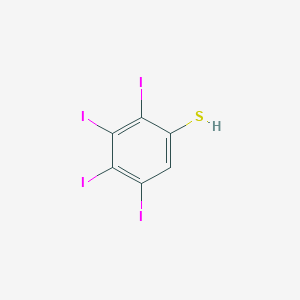
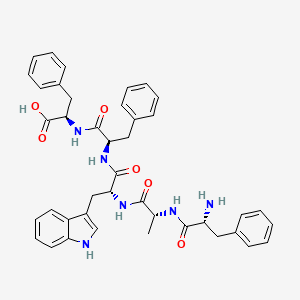
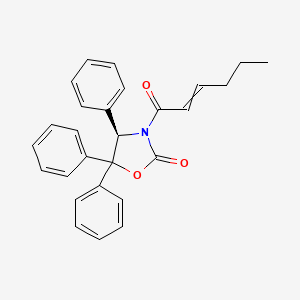

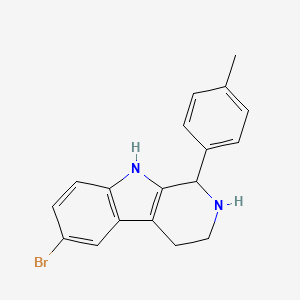

![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)
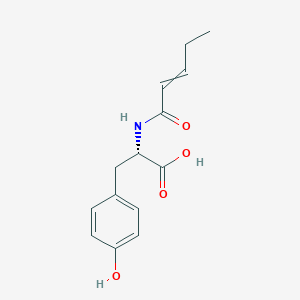
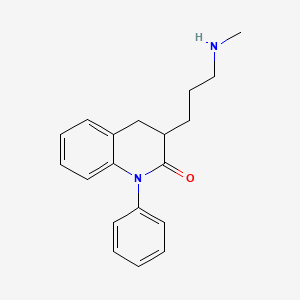
![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)
![5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14233146.png)

